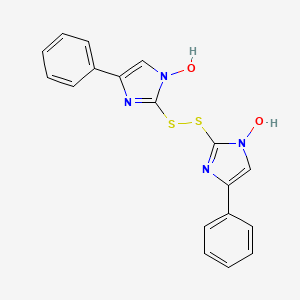
2,2'-Disulfanediylbis(4-phenyl-1H-imidazol-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Disulfanediylbis(4-phenyl-1H-imidazol-1-ol) is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a disulfide bridge linking two imidazole rings, each substituted with a phenyl group at the 4-position and a hydroxyl group at the 1-position. The presence of the disulfide bridge and the phenyl groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole core . The phenyl groups can be introduced through various substitution reactions, and the hydroxyl groups are typically added via hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure the desired product is obtained with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Disulfanediylbis(4-phenyl-1H-imidazol-1-ol) can undergo various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to form thiols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst and an electrophile such as a halogen or nitro group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2,2’-Disulfanediylbis(4-phenyl-1H-imidazol-1-ol) has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,2’-Disulfanediylbis(4-phenyl-1H-imidazol-1-ol) involves its ability to interact with various molecular targets. The disulfide bridge can undergo redox reactions, which can modulate the activity of enzymes and other proteins. The phenyl and hydroxyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to its targets. These interactions can affect various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-Disulfanediylbis(2,2,5,5-tetramethyl-2,5-dihydro-1H-imidazol-1-ol)
- 2,2’-Disulfanediylbis(1-methyl-1H-imidazole)
Uniqueness
2,2’-Disulfanediylbis(4-phenyl-1H-imidazol-1-ol) is unique due to the presence of the phenyl groups and the hydroxyl groups, which impart distinct chemical properties compared to other disulfide-bridged imidazole derivatives. These structural features can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
926306-14-1 |
|---|---|
Fórmula molecular |
C18H14N4O2S2 |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
1-hydroxy-2-[(1-hydroxy-4-phenylimidazol-2-yl)disulfanyl]-4-phenylimidazole |
InChI |
InChI=1S/C18H14N4O2S2/c23-21-11-15(13-7-3-1-4-8-13)19-17(21)25-26-18-20-16(12-22(18)24)14-9-5-2-6-10-14/h1-12,23-24H |
Clave InChI |
YCQBVFLJOQQJKN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CN(C(=N2)SSC3=NC(=CN3O)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















